(E)-3-benzyl-6-(3-chlorostyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
(E)-3-Benzyl-6-(3-chlorostyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolothiadiazole derivative characterized by a benzyl group at position 3 and a 3-chlorostyryl group at position 5. This compound belongs to a class of fused heterocycles widely studied for their pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities .
Properties
IUPAC Name |
3-benzyl-6-[(E)-2-(3-chlorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4S/c19-15-8-4-7-14(11-15)9-10-17-22-23-16(20-21-18(23)24-17)12-13-5-2-1-3-6-13/h1-11H,12H2/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTFHGKRYNFIPG-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C=CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)/C=C/C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-benzyl-6-(3-chlorostyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to a class of heterocyclic compounds that exhibit diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and anticonvulsant activities.
Chemical Structure and Properties
The compound features a triazole and thiadiazole moiety, which are known for their pharmacological significance. The presence of halogen substituents like chlorine enhances the compound's reactivity and biological efficacy.
Anticancer Activity
Recent studies have demonstrated the potent anticancer properties of triazolo-thiadiazole derivatives. A study highlighted that derivatives like (E)-3-benzyl-6-(3-chlorostyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibited significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HT-29 (colon cancer) cells. The mechanism of action involves the inhibition of Akt phosphorylation, which is crucial for cell survival and proliferation.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Akt inhibition |
| HT-29 | 15.0 | Akt inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of tests against Gram-positive and Gram-negative bacteria revealed that it possesses moderate to good antibacterial activity. The presence of the thiadiazole ring is believed to contribute to its effectiveness against microbial pathogens.
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 |
| Escherichia coli | 15 | 64 |
Anticonvulsant Activity
The anticonvulsant potential of (E)-3-benzyl-6-(3-chlorostyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole was assessed using established animal models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. The compound demonstrated significant activity at doses as low as 30 mg/kg.
| Test Model | Dose (mg/kg) | Effectiveness |
|---|---|---|
| MES | 30 | Significant reduction in seizure duration |
| PTZ | 30 | Significant reduction in seizure frequency |
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines showed that the compound significantly inhibited cell growth in a dose-dependent manner.
- In Vivo Studies : Animal models treated with the compound displayed a marked decrease in seizure activity compared to controls.
Comparison with Similar Compounds
Structural Variations
Triazolothiadiazole derivatives differ primarily in substituents at positions 3 and 6, which dictate their physicochemical and biological behaviors. Key structural analogs include:
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., Cl, Br, NO₂) at position 6 improve bioactivity by modulating electron density .
- Conformational Rigidity : The styryl group in the target compound may enhance binding specificity compared to flexible alkyl chains .
Physicochemical Properties
- Melting Points : Derivatives with bulky substituents (e.g., adamantane) exhibit higher melting points (>200°C) due to strong van der Waals interactions . The target compound’s styryl group likely results in a moderate melting point (~150–200°C), similar to other halogenated aryl analogs .
- Solubility : Compounds with polar groups (e.g., pyridinyl in ) show improved aqueous solubility, whereas alkyl or adamantyl substituents reduce it . The target compound’s chlorine and styryl groups may balance hydrophobicity and moderate solubility.
Anticancer Activity
- Target Compound: Not directly tested in provided evidence, but structurally similar to 3-heptadecyl-6-(3-nitrophenyl) (), which showed IC₅₀ values of 8–12 µM against breast cancer cells. The styryl group’s rigidity may enhance DNA intercalation or enzyme inhibition.
- Adamantyl Derivatives : Demonstrated COX-1/2 inhibitory activity (IC₅₀: 0.5–2 µM), attributed to adamantane’s ability to penetrate hydrophobic enzyme pockets .
- Alkyl-Substituted Analogs : Pentadecyl/heptadecyl chains in showed antitumor activity via fatty acid synthase inhibition, suggesting the target compound may act through similar mechanisms.
Antimicrobial Activity
- 3-(3-Chlorophenyl)-6-aryl Derivatives : Exhibited MIC values of 12.5–25 µg/mL against S. aureus and E. coli . The target compound’s 3-chlorostyryl group may offer comparable or superior activity due to enhanced electrophilicity.
- Microwave-Synthesized Derivatives : Fluoro and methoxy substituents (in ) showed broad-spectrum antibacterial activity, highlighting the role of electron-withdrawing groups.
Enzyme Inhibition
- COX-1/2 Inhibition : Adamantyl derivatives () showed selectivity for COX-2 (IC₅₀: 0.7 µM), while phenyl analogs were less active. The target compound’s benzyl group may favor COX-2 binding.
- Cholinesterase Inhibition : Triazolothiadiazoles with bromophenyl groups () had IC₅₀ values of 1–5 µM, suggesting chlorine in the target compound could mimic this activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
